Sulpho SHPP
Overview
Description
Sulpho SHPP, also known as sulfosuccinimidyl-3-(4-hydroxyphenyl) propionate, is a water-soluble reagent commonly used in biochemical research. It is particularly known for its role in protein iodination, where it conjugates tyrosine-like groups to end-terminal α-amino groups or ε-amino groups of lysine. This increases the number of tyrosyl groups that can be iodinated by iodine-125 labeling procedures .
Scientific Research Applications
Sulpho SHPP is widely used in proteomics research for the labeling of proteins with radioactive iodine. This labeling is crucial for studying protein interactions, localization, and function. The compound is also used in the modification of cell surfaces, where it introduces tyrosyl groups without exposing the cells to membrane-permeable solvents .
In addition to its use in proteomics, this compound is employed in various other scientific fields. In chemistry, it is used for the synthesis of iodinated compounds. In biology and medicine, it aids in the study of protein dynamics and cellular processes. Industrially, it is used in the production of diagnostic reagents and therapeutic agents .
Mechanism of Action
Target of Action
Sulpho SHPP, also known as the Water-Soluble Bolton-Hunter Reagent, primarily targets α-amino groups or ε-amino groups of lysine and end-terminal amino groups . These groups are found in proteins, making proteins the primary targets of this compound. The role of these targets is to provide a site for this compound to conjugate tyrosine-like groups, thereby increasing the number of tyrosyl groups that can be iodinated .
Mode of Action
This compound interacts with its targets by conjugating tyrosine-like residues to primary amines . This interaction increases the yield of subsequent iodination . The Sulfo-SHPP contains an N-hydroxysuccinimide (NHS) ester reactive group, which reacts efficiently with primary amino groups (-NH2) in pH 7-9 buffers to form stable amide bonds .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the iodination of proteins. The reagent aids in the labeling of proteins with radioactive iodine . This process is part of a broader biochemical pathway involving the transfer of a sulfuryl group (SO3) from the universal donor 3’-phosphoadenosine 5’-phosphosulfate to a hydroxyl group of various substrates in a process called the sulfonation reaction .
Result of Action
The primary molecular effect of this compound’s action is the increased number of tyrosyl groups that can be iodinated in proteins . This modification can enhance the visibility of these proteins in certain research applications, such as radiolabeling studies. On a cellular level, the use of this compound can facilitate the labeling of cell surfaces without exposing the cells to membrane permeable solvents .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the efficiency of the reaction between this compound and primary amino groups . Additionally, the solubility of this compound in water suggests that the compound’s action, efficacy, and stability could be influenced by the presence or absence of water and other solvents
Future Directions
Biochemical Analysis
Biochemical Properties
Sulpho SHPP is known to increase the number of tyrosyl groups that can be iodinated by iodine-125 labeling procedures . This property makes it particularly useful for introducing tyrosyl groups on proteins sensitive to small amounts of organic solvent . The enzymes and proteins it interacts with are primarily those with primary amines, such as the end-terminal α-amino groups or ε-amino groups of lysine .
Cellular Effects
While specific cellular effects of this compound are not extensively documented, its role in increasing the number of iodinatable tyrosyl groups suggests it could influence cell function by modifying protein structures
Molecular Mechanism
The molecular mechanism of this compound involves the conjugation of tyrosine-like functional groups to primary amines . This process increases the number of tyrosyl groups that can be iodinated, thereby enhancing the visibility of these groups in iodine-125 labeling procedures .
Temporal Effects in Laboratory Settings
Given its role in protein modification, it is plausible that its effects could vary over time depending on the stability of the modified proteins and the specific cellular context .
Metabolic Pathways
This compound is involved in the sulfonation metabolic pathway . This pathway is catalyzed by a supergene family of enzymes called sulfotransferases (SULTs), which transfer a sulfonate group from the universal sulfate donor 3′-phosphoadenosine 5′-phosphosulfate (PAPS) to a hydroxyl or amino group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulpho SHPP is synthesized through a series of chemical reactions involving the sulfonation of succinimidyl-3-(4-hydroxyphenyl) propionate. The reaction typically involves the use of sulfuric acid or sulfur trioxide as sulfonating agents. The reaction conditions are optimized to ensure high conversion rates and minimal production of by-products .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction conditions are carefully controlled to maintain a low temperature and gentle reaction environment. This minimizes the formation of unwanted by-products and ensures high purity of the final product. The sulfuric acid tail gas and sulfur trioxide gases are often recycled to reduce environmental pollution .
Chemical Reactions Analysis
Types of Reactions: Sulpho SHPP primarily undergoes substitution reactions, where it conjugates with primary amines to form stable amide bonds. This reaction is facilitated by the presence of the sulfosuccinimidyl ester group, which is highly reactive towards amines .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include primary amines and iodine-125. The reactions are typically carried out in aqueous solutions at a pH of around 8.5, which is optimal for the conjugation process .
Major Products Formed: The major products formed from the reactions involving this compound are iodinated proteins. These proteins have increased tyrosyl groups, which can be labeled with radioactive iodine for various biochemical applications .
Comparison with Similar Compounds
Sulpho SHPP is unique in its ability to conjugate tyrosine-like groups to primary amines in an aqueous environment. This sets it apart from other similar compounds, such as Bolton-Hunter reagent, which requires organic solvents for the conjugation process .
Similar Compounds:- Bolton-Hunter Reagent
- Sulfosuccinimidyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate (Sulfo-SMCC)
- Sulfosuccinimidyl-6-(biotinamido) hexanoate (Sulfo-NHS-LC-Biotin)
These compounds share similar functional groups and reactivity but differ in their solubility and specific applications .
Properties
IUPAC Name |
sodium;1-[3-(4-hydroxyphenyl)propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO8S.Na/c15-9-4-1-8(2-5-9)3-6-12(17)22-14-11(16)7-10(13(14)18)23(19,20)21;/h1-2,4-5,10,15H,3,6-7H2,(H,19,20,21);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUNXTYNSFVJSD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)O)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12NNaO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657467 | |
Record name | Sodium 1-{[3-(4-hydroxyphenyl)propanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106827-57-0 | |
Record name | Sodium 1-{[3-(4-hydroxyphenyl)propanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulphosuccinimidyl-3-(4-hydroxyphenyl)propionate sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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